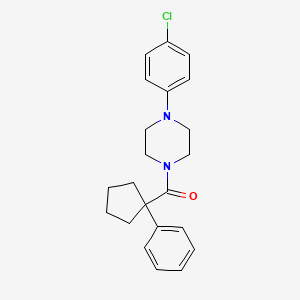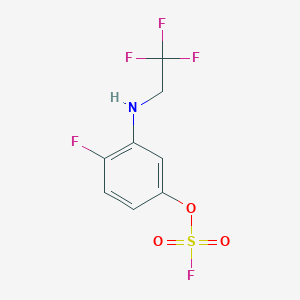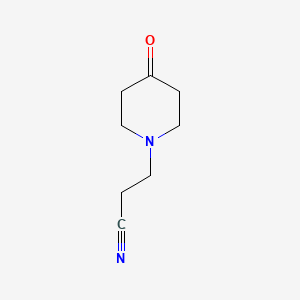
4-(4-氯苯基)哌嗪基苯基环戊基甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” is a chemical compound with the molecular formula C22H25ClN2O and a molecular weight of 368.91 .
Synthesis Analysis
While specific synthesis methods for “4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” were not found, recent developments in the synthesis of piperazine derivatives include methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” include its molecular formula C22H25ClN2O, molecular weight 368.91 , and other properties like melting point, boiling point, and density .科学研究应用
有机合成与化学
4-(4-氯苯基)哌嗪基苯基环戊基酮和相关化合物经常在有机合成的背景下进行探索,在其中它们用作各种有机化合物的合成中的中间体或反应物。例如,涉及与 4-(4-氯苯基)哌嗪基苯基环戊基酮相似的化合物的烯胺酮与芳基异氰酸酯的反应已被研究以了解加成物的形成及其在溶液中的互变异构行为 (Tsuge & Inaba, 1973)。此外,已经开发了使用哌嗪连接子的固相合成技术来连接酮,促进了各种有机分子的合成 (Hird, Irie, & Nagai, 1997)。
药理学研究
在药理学研究中,结构上与 4-(4-氯苯基)哌嗪基苯基环戊基酮相关的化合物,例如酮康唑,因其抗真菌特性和作用机制而受到研究。例如,酮康唑因其强大的抗真菌活性和抑制类固醇激素生物合成的能力而被广泛研究 (Heeres, Backx, Mostmans, & van Cutsem, 1979)。
分析化学
在分析化学领域,采用高效液相色谱 (HPLC) 和电化学检测等技术来分析和量化生物样品中的酮康唑等化合物。此类方法学能够灵敏且选择性地检测血浆和唾液中的这些化合物,为药代动力学和治疗监测研究提供了有价值的工具 (Hoffman, Jones-King, Ravaris, & Edkins, 1988)。
环境化学
对与 4-(4-氯苯基)哌嗪基苯基环戊基酮结构相关的氯苯基化合物的降解和环境影响的研究也很重要。使用有机氧化剂和紫外线辐射对 4-氯苯酚等化合物的降解速率参数的研究有助于我们了解这些化学物质的环境归宿 (Sharma, Mukhopadhyay, & Murthy, 2012)。
作用机制
Target of Action
Similar compounds have been found to interact with proteins such as thecAMP-dependent protein kinase catalytic subunit alpha , cAMP-dependent protein kinase inhibitor alpha , RAC-beta serine/threonine-protein kinase , and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell growth, and apoptosis.
Mode of Action
This interaction may alter the conformation or activity of the target proteins, leading to changes in the downstream cellular processes .
Biochemical Pathways
Given the potential targets, it might influence pathways related tocell signaling , cell growth , and apoptosis . The downstream effects could include changes in gene expression, cell proliferation, and cell survival.
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining its efficacy and potential side effects.
Result of Action
Given its potential targets, it might influencecell signaling , cell growth , and apoptosis . This could lead to changes in cellular behavior and potentially contribute to its therapeutic effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature might affect the compound’s structure and function. Interactions with other molecules could influence its absorption, distribution, metabolism, and excretion .
属性
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c23-19-8-10-20(11-9-19)24-14-16-25(17-15-24)21(26)22(12-4-5-13-22)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVFGTLONKDJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide](/img/structure/B2993058.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3-ethoxypiperidin-1-yl)propan-1-one](/img/structure/B2993060.png)

![6-Cyclopropyl-3-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2993064.png)

![N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2993067.png)


![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2993072.png)

![N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2993077.png)

![N-[(5-bromopyrazin-2-yl)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2993080.png)
